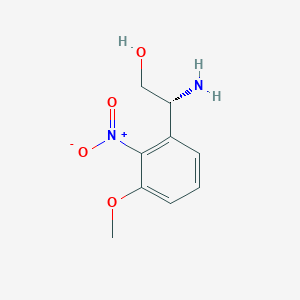
(r)-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol is an organic compound that features a benzene ring substituted with methoxy, nitro, and amino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol typically involves the following steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and methoxylation reactions, followed by purification steps to isolate the desired product. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-) and alkoxides (RO-).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
Chemistry
In chemistry, ®-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology
In biology, this compound may be used in the study of enzyme interactions and as a probe to investigate biochemical pathways.
Medicine
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of ®-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating biochemical pathways and physiological responses.
類似化合物との比較
Similar Compounds
- 1-(3-methoxy-2-nitrophenyl)ethan-1-one
- 1-(3-Nitrophenyl)ethan-1-ol
- 3’-Methoxy-2’-nitroacetophenone
Uniqueness
®-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol is unique due to the presence of both amino and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications in research and industry.
生物活性
(R)-2-Amino-2-(3-methoxy-2-nitrophenyl)ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, structural characteristics, and biological activities, including its effects on various cellular processes.
Synthesis and Structural Characteristics
The synthesis of this compound involves several key steps. The compound can be synthesized through the reduction of the corresponding nitro compound, which is facilitated by reducing agents such as iron in acidic conditions or through catalytic hydrogenation methods. The presence of the methoxy and nitro groups significantly influences its biological properties.
Crystal Structure Analysis : The crystal structure reveals that the compound adopts a Z-shaped conformation, with specific angles between the phenyl planes indicating potential interactions that may influence its biological activity .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of this compound. It has been shown to exhibit significant inhibition of lipid peroxidation in brain homogenates, suggesting its potential protective effects against oxidative stress .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | 12.5 | Antioxidant |
| Reference Compound | 15.0 | Antioxidant |
Anticancer Activity
The compound has also demonstrated promising anticancer activity. In vitro studies indicate that it can inhibit the growth of various cancer cell lines, including lung and renal carcinoma cells. The mechanism appears to involve apoptosis induction through reactive oxygen species (ROS) generation and cell cycle arrest at the G1 phase .
| Cell Line | GI (%) | Mechanism |
|---|---|---|
| HOP-92 (Lung) | 71.8 | ROS generation, apoptosis |
| ACHN (Renal) | 66.0 | Cell cycle arrest |
Enzyme Inhibition
Further investigations into enzyme interactions have revealed that this compound exhibits inhibitory effects on specific enzymes relevant to cancer progression. For example, it has shown competitive inhibition against certain kinases involved in cell proliferation pathways .
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of this compound:
- Study on Erythrocyte Protection : In a controlled study, this compound was administered to erythrocytes exposed to oxidative stress. The results indicated a significant reduction in hemolytic activity, supporting its role as a membrane-protective agent .
- Antiviral Activity Assessment : The antiviral potential was tested against influenza virus strains in MDCK cells, where it demonstrated considerable inhibitory effects with minimal cytotoxicity, indicating a favorable therapeutic index .
特性
分子式 |
C9H12N2O4 |
|---|---|
分子量 |
212.20 g/mol |
IUPAC名 |
(2R)-2-amino-2-(3-methoxy-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H12N2O4/c1-15-8-4-2-3-6(7(10)5-12)9(8)11(13)14/h2-4,7,12H,5,10H2,1H3/t7-/m0/s1 |
InChIキー |
PKJJHYMAVRAYRE-ZETCQYMHSA-N |
異性体SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])[C@H](CO)N |
正規SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















